molecular formula C10H16ClN5O3 B11834424 N-(2-amino-4-chloro-6-((4-hydroxy-3-(hydroxymethyl)butyl)amino)pyrimidin-5-yl)formamide

N-(2-amino-4-chloro-6-((4-hydroxy-3-(hydroxymethyl)butyl)amino)pyrimidin-5-yl)formamide

Cat. No.: B11834424
M. Wt: 289.72 g/mol
InChI Key: DSUQWJUPNBHWQS-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative with a molecular formula of C₁₀H₁₅ClN₆O₃ and a molecular weight of 302.72 g/mol (calculated from and ). It serves as a critical intermediate in synthesizing Famciclovir, a prodrug of penciclovir used to treat herpesvirus infections . The structure features:

  • A pyrimidine core substituted with amino (NH₂), chloro (Cl), and formamide (CONH₂) groups at positions 2, 4, and 5, respectively.
  • A 4-hydroxy-3-(hydroxymethyl)butyl side chain at position 6, which enhances antiviral activity by mimicking natural nucleosides .

Its synthesis involves coupling 4-amino-2-hydroxymethyl-1-butanol with N-(2-amino-4,6-dichloro-5-pyrimidinyl)formamide, followed by dechlorination and acetylation steps to yield Famciclovir .

Properties

Molecular Formula

C10H16ClN5O3

Molecular Weight

289.72 g/mol

IUPAC Name

N-[2-amino-4-chloro-6-[[4-hydroxy-3-(hydroxymethyl)butyl]amino]pyrimidin-5-yl]formamide

InChI

InChI=1S/C10H16ClN5O3/c11-8-7(14-5-19)9(16-10(12)15-8)13-2-1-6(3-17)4-18/h5-6,17-18H,1-4H2,(H,14,19)(H3,12,13,15,16)

InChI Key

DSUQWJUPNBHWQS-UHFFFAOYSA-N

Canonical SMILES

C(CNC1=C(C(=NC(=N1)N)Cl)NC=O)C(CO)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-4-chloro-6-((4-hydroxy-3-(hydroxymethyl)butyl)amino)pyrimidin-5-yl)formamide typically involves multi-step organic synthesis. One common approach is to start with a pyrimidine derivative and introduce the amino, chloro, and hydroxy groups through a series of substitution and addition reactions. For example, the introduction of the chloro group can be achieved through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride. The amino group can be introduced through nucleophilic substitution reactions using ammonia or amines. The hydroxy group can be added through hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-4-chloro-6-((4-hydroxy-3-(hydroxymethyl)butyl)amino)pyrimidin-5-yl)formamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formamide group can be reduced to an amine using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Ammonia, primary and secondary amines, thiols.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of amines from the formamide group.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-(2-amino-4-chloro-6-((4-hydroxy-3-(hydroxymethyl)butyl)amino)pyrimidin-5-yl)formamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can be used in the development of new synthetic methodologies and reaction mechanisms.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It can be used as a lead compound for drug discovery and development.

    Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent or an antimicrobial agent. It can be used in the development of new pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials. It can be used as an intermediate in the synthesis of dyes, pigments, and other industrial products.

Mechanism of Action

The mechanism of action of N-(2-amino-4-chloro-6-((4-hydroxy-3-(hydroxymethyl)butyl)amino)pyrimidin-5-yl)formamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The presence of multiple functional groups allows it to form hydrogen bonds, electrostatic interactions, and covalent bonds with its targets, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Famciclovir Precursors and Analogues

Compound Name Molecular Formula Key Substituents Role/Application
Target Compound C₁₀H₁₅ClN₆O₃ 4-hydroxy-3-(hydroxymethyl)butyl, Cl, NH₂, CONH₂ Intermediate for Famciclovir
9-[4-Acetoxy-3-(acetoxymethyl)butyl]-2-aminopurine (Famciclovir) C₁₄H₁₉N₅O₄ Acetylated butyl chain, purine core Antiviral prodrug
Penciclovir C₁₀H₁₅N₅O₃ Hydroxymethyl-butyl, guanine core Direct-acting antiviral agent

Key Differences :

  • The target compound retains a chloro group and pyrimidine core , whereas Famciclovir and penciclovir feature purine cores with modified side chains for improved bioavailability .
  • The hydroxy/hydroxymethyl butyl chain in the target compound is acetylated in Famciclovir to enhance oral absorption .

Cyclopentene-Substituted Analogues

Compound Name (CAS 171887-04-0) Molecular Formula Key Substituents Role/Application
N-(2-amino-4-chloro-6-(((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)amino)pyrimidin-5-yl)formamide C₁₂H₁₅ClN₆O₂ Cyclopentene ring, hydroxymethyl group Intermediate for Abacavir

Structural Contrast :

  • The cyclopentene ring in this analogue replaces the linear butyl chain of the target compound. This modification impacts binding affinity to viral enzymes, as seen in Abacavir , an HIV reverse transcriptase inhibitor .

Clofarabine-Related Compounds

Compound Name Molecular Formula Key Substituents Role/Application
N-(4-Amino-2-chloro-6-(((2R,3S,4R,5R)-3-fluoro-4,5-dihydroxytetrahydro-2H-pyran-2-yl)amino)pyrimidin-5-yl)formamide C₁₀H₁₃ClFN₅O₄ Fluorinated sugar moiety Clofarabine intermediate (antineoplastic)

Functional Comparison :

  • The fluorinated sugar moiety in Clofarabine derivatives enhances resistance to enzymatic degradation compared to the target compound’s hydroxybutyl chain .

Biological Activity

N-(2-amino-4-chloro-6-((4-hydroxy-3-(hydroxymethyl)butyl)amino)pyrimidin-5-yl)formamide is a complex organic compound with significant biological activity, particularly as an antiviral agent. This article explores its biological properties, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C13H19ClN6O2. It features a pyrimidine ring with various functional groups, including an amino group and a hydroxymethyl group, which contribute to its biological activity. The structural complexity allows for interaction with biological targets, particularly viral enzymes.

Antiviral Properties

Research indicates that this compound exhibits notable antiviral activity. Its structural similarity to nucleoside analogs positions it as a candidate for treating viral infections, including those caused by herpes viruses. The presence of the pyrimidine ring is crucial for its interaction with viral enzymes, potentially inhibiting their function.

The compound's mechanism of action may involve the inhibition of viral polymerases or other enzymes essential for viral replication. By mimicking the natural substrates of these enzymes, it can interfere with the viral life cycle, reducing the viral load in infected cells.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the Pyrimidine Ring : Utilizing precursors such as 2-amino-pyrimidines.
  • Substitution Reactions : Introducing the hydroxymethyl and formamide groups through nucleophilic substitution.
  • Purification : Employing chromatography techniques to isolate the final product.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antiviral Efficacy : In vitro studies demonstrated that the compound significantly inhibited the replication of herpes simplex virus (HSV), showcasing its potential as an antiviral agent.
  • Selectivity and Toxicity : Comparative studies with other antiviral agents revealed that this compound exhibited lower toxicity profiles, making it a promising candidate for further development.

Summary of Research Findings

Study FocusFindingsReference
Antiviral ActivityInhibition of HSV replication
Mechanism of ActionPotential inhibition of viral polymerases
Synthesis MethodMulti-step organic synthesis
Toxicity ProfileLower toxicity compared to other antivirals

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